N-Formyl-Met-Leu-Phe-Lys

GPCR pharmacology Receptor selectivity Calcium mobilization

Choose fMLFK for unambiguous FPR1 signaling studies. With ~1,900-fold selectivity over FPR2 (EC50 FPR1/FPR2: 3.5 nM/6.7 µM), it eliminates confounding FPR2 background seen with standard fMLF. The C-terminal lysine side chain provides a primary amine handle for site-specific conjugation of fluorescent dyes, radionuclide chelators (e.g., HYNIC for 99mTc), and photoaffinity crosslinkers, yielding probes with sub-nanomolar affinity (Kd ~0.28 nM). Essential for neutrophil chemotaxis, degranulation, and receptor labeling experiments requiring FPR1-exclusive readouts.

Molecular Formula C27H43N5O6S
Molecular Weight 565.7 g/mol
CAS No. 67247-11-4
Cat. No. B549766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Leu-Phe-Lys
CAS67247-11-4
Synonymsf-Met-Leu-Phe-Lys
fMLFK
fMLPL
N-formylmethionyl-leucyl-phenylalanyl-lysine
Molecular FormulaC27H43N5O6S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t20-,21-,22-,23-/m0/s1
InChIKeyOERILMBTPCSYNG-MLCQCVOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Met-Leu-Phe-Lys (fMLFK) Procurement Guide for FPR1-Selective Neutrophil Activation and Targeted Imaging


N-Formyl-Met-Leu-Phe-Lys (CAS 67247-11-4), abbreviated as fMLFK, is a synthetic tetrapeptide chemotactic agonist belonging to the N-formyl peptide receptor (FPR) family. It demonstrates potent and selective agonism for formyl peptide receptor 1 (FPR1) over the structurally related receptor FPR2, as established in calcium mobilization assays [1]. The inclusion of a positively charged lysine residue at the C-terminus confers unique biophysical properties compared to the prototypical fMLF tripeptide, enabling both selective receptor pharmacology and convenient conjugation chemistry for the development of imaging probes and photoaffinity ligands [2].

Why fMLFK Cannot Be Substituted by Generic fMLF or Other Formyl Peptides in FPR1-Dependent Assays


Direct substitution of N-Formyl-Met-Leu-Phe-Lys (fMLFK) with the standard tripeptide fMLF or other formyl peptide analogs introduces significant experimental variability due to fundamental differences in receptor subtype selectivity, binding mode, and functional potency. While fMLF broadly activates both FPR1 and, to a lesser extent, FPR2, fMLFK exhibits a profound selectivity for FPR1 with an approximately 1,900-fold preference in potency [1]. Furthermore, the positively charged C-terminal lysine in fMLFK forms a critical salt bridge with Asp-281(7.32) in FPR2, a key interaction that is absent or repulsive for negatively charged or neutral peptides like fMLFE and fMLF [2]. Therefore, experiments designed to isolate FPR1-specific signaling, particularly in cellular systems co-expressing FPR2, demand the use of fMLFK to avoid confounding FPR2-mediated responses. The following quantitative evidence guide establishes the specific, measurable advantages of fMLFK over its closest analogs.

Quantitative Differentiation of N-Formyl-Met-Leu-Phe-Lys (fMLFK) Against Key Comparators


FPR1 Receptor Selectivity: 1,914-Fold Higher Potency for FPR1 vs. FPR2

In direct calcium flux assays, N-Formyl-Met-Leu-Phe-Lys (fMLFK) demonstrates profound selectivity for the FPR1 receptor over FPR2. The EC50 for FPR1 activation is 3.5 nM, whereas the EC50 for FPR2 activation is 6.7 μM [1]. This corresponds to an approximately 1,914-fold difference in potency. In contrast, the prototypical fMLF tripeptide, while potent, exhibits less pronounced selectivity between these receptor subtypes under comparable assay conditions [2].

GPCR pharmacology Receptor selectivity Calcium mobilization

FPR2 Mutant Affinity: Reduced Affinity for fMLFK Confirms Lysine-Specific Interaction

Mutagenesis studies pinpoint a critical interaction between the positively charged lysine of fMLFK and Asp-281(7.32) of FPR2. When this residue is mutated to glycine (D281(7.32)G), the affinity of the mutant FPR2 for fMLFK is significantly reduced compared to wild-type FPR2 [1]. This effect is ligand-specific: the same D281(7.32)G mutation *improves* affinity for fMLFE and fMLF, which carry a negative or neutral C-terminus [1]. This demonstrates that fMLFK's lysine residue engages a unique molecular determinant not utilized by other formyl peptides.

Site-directed mutagenesis Receptor-ligand interaction Structural biology

Superior Photoaffinity Probe Development: 27-Fold Improvement in Superoxide Production Potency

Derivatization of fMLFK's lysine side chain to create a photoaffinity ligand yields a superior research tool compared to the parent peptide. The photoaffinity derivative, N-formyl-Met-Leu-Phe-N epsilon-(2-(p-azidosalicylamido)ethyl-1,3'-dithiopropionyl)-Lys, exhibits an ED50 for superoxide anion production in neutrophils of 0.23 nM, which is 27-fold lower (more potent) than the ED50 of the parent fMLFK peptide [1]. The derivative also demonstrates high-affinity receptor binding (Kd = 0.28 nM) and exceptionally slow dissociation (t1/2 off = 154 min) [1].

Photoaffinity labeling Receptor purification Chemical biology

Stabilized Technetium-99m Imaging Probe: fMLFK-HYNIC Enables High-Contrast Infection Visualization

Conjugation of a hydrazino nicotinamide (HYNIC) chelator to the C-terminal lysine of fMLFK enables the creation of a stable 99mTc-labeled imaging agent (RP463). In a rabbit infection model, RP463 demonstrates rapid blood clearance and high target uptake, achieving target-to-background ratios of 7.5 ± 0.4 at 4 hours post-injection, with visualization of infected areas possible as early as 2 hours [1]. This performance is directly enabled by the unique lysine residue, which provides a site for stable conjugation without ablating receptor binding (IC50 of 2 nM against [3H]fMLF binding on PMNs) or functional activity (EC50 for superoxide release of 0.2 nM) [1].

Molecular imaging Infection imaging Radiopharmaceuticals

Direct Comparison in Infection Imaging: fMLFK Achieves Rapid Blood Clearance and High Abscess-to-Muscle Ratios

In a head-to-head comparison of 123I-labeled agents for imaging E. coli abscesses in rabbits, 123I-fMLFK demonstrated significantly lower blood levels and lower organ accumulation at 20 hours post-injection compared to 123I-labeled IL-1α, IL-1β, and IL-1ra (P<0.05) [1]. This rapid clearance contributed to a high abscess-to-contralateral muscle ratio of 29.9 ± 7.0 for 123I-fMLFK, enabling clear visualization of the infection site by 4 hours [1]. While 123I-IL-1β achieved a higher ratio (39.0 ± 11.5), fMLFK's performance as a small, synthetic peptide with rapid clearance is a distinct advantage for certain imaging protocols.

Infection imaging Biodistribution Comparative study

Charge-Based Differentiation: fMLFK's Positive C-Terminus Enables Unique Binding Mode

Systematic analysis of formyl peptides reveals that the charge of the C-terminal amino acid is a critical determinant of FPR2 interaction. FPR2 exhibits weak affinity for peptides with a negative charge at the C-terminus (e.g., fMLFE) but forms a stable interaction with the positively charged lysine in fMLFK [1]. Molecular docking studies confirm that the positively charged side chain of Lys4 in fMLFK forms a salt bridge with Asp-281(7.32) of FPR2 [2]. This interaction is a key differentiator: in contrast, FPR1 is less sensitive to negative charges at the C-terminus [1].

Peptide chemistry Receptor binding Molecular modeling

Validated Research and Industrial Applications for N-Formyl-Met-Leu-Phe-Lys (fMLFK)


Selective Activation of FPR1 in Co-expression Systems

In cellular assays where both FPR1 and FPR2 are endogenously or heterologously expressed, fMLFK is the preferred agonist for isolating FPR1-specific signaling. Its 3.5 nM EC50 for FPR1 and 6.7 µM EC50 for FPR2 provides a robust selectivity window of nearly 2,000-fold, minimizing FPR2-mediated background activation and enabling clear interpretation of downstream events such as calcium mobilization, chemotaxis, and degranulation [1].

Development of Targeted Infection Imaging Probes

The C-terminal lysine of fMLFK provides a primary amine handle for site-specific conjugation of imaging payloads, including radionuclide chelators (e.g., HYNIC for 99mTc) and fluorescent dyes. This has been successfully exploited to create high-contrast SPECT imaging agents for bacterial infection that retain potent receptor binding (IC50 = 2 nM) and agonist activity (EC50 = 0.2 nM for superoxide release) [2]. The resulting probes exhibit rapid blood clearance and favorable target-to-background ratios, enabling early visualization of infectious foci [2].

Design of High-Affinity Photoaffinity Ligands

For biochemical studies requiring receptor purification, identification, or analysis of ligand-receptor interactions, fMLFK serves as the optimal starting material. Derivatization of its lysine residue yields photoaffinity probes with sub-nanomolar binding affinity (Kd = 0.28 nM) and exceptionally slow off-rates (t1/2 = 154 min) [3]. These probes enable irreversible covalent labeling of the FPR1 receptor upon UV irradiation, facilitating downstream applications such as SDS-PAGE analysis, receptor quantification, and identification of interacting proteins [3].

Quantitative Assessment of Neutrophil Accumulation in Inflammation

Radiolabeled fMLFK can be used to quantify neutrophil accumulation in localized inflammatory processes. Studies in rodent pancreatitis models demonstrate that uptake of technetium-99m-labeled fMLFK correlates with tissue neutrophil sequestration, providing a non-invasive method to assess the severity of inflammatory injury independent of edema formation or microcirculatory compromise [4]. This application is particularly valuable in preclinical models of acute respiratory distress syndrome, sepsis, and other neutrophil-driven pathologies [4].

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